
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Übersicht
Beschreibung
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H14F2N4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly as a modulator of the KIF18A protein. KIF18A is a kinesin motor protein involved in mitotic processes, making it a target for cancer therapeutics. This article summarizes the biological activity of this compound based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₄F₂N₄
- Molecular Weight : 228.24 g/mol
- CAS Number : 2446613-63-2
Research indicates that this compound acts primarily as an inhibitor of the KIF18A protein. By modulating KIF18A activity, the compound influences cellular processes such as mitosis and potentially impacts tumor growth.
Table 1: Biological Activity Overview
Case Studies and Research Findings
- Kinesin Inhibition : A study published in ACS Medicinal Chemistry Letters explored modifications to the clinical compound AMG650, leading to the identification of new KIF18A inhibitors. The findings suggest that structural modifications significantly enhance biological activity against cancer cells by targeting KIF18A pathways .
- Antitumor Activity : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of mitotic spindle formation, leading to apoptosis in cancer cells .
- Pharmacokinetics and Toxicity : Preliminary investigations into the pharmacokinetic profile revealed favorable absorption characteristics with moderate toxicity levels. Further studies are required to fully understand the therapeutic window and safety profile .
Table 2: Summary of Case Studies
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C10H14F2N4
- Molecular Weight : 228.24 g/mol
- CAS Number : 2446613-63-2
This structure allows it to interact with biological targets effectively, making it suitable for therapeutic applications.
Cancer Treatment
One of the primary applications of 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is in the treatment of neoplastic diseases. It acts as a KIF18A inhibitor, which has been shown to have antineoplastic activity. KIF18A is a kinesin motor protein involved in mitotic spindle assembly and chromosome segregation. Inhibition of this protein can lead to increased apoptosis in cancer cells, making it a target for cancer therapies.
Key Findings :
- The compound has demonstrated efficacy against various types of cancer, including triple-negative breast cancer and high-grade serous ovarian cancer .
- Studies indicate that co-administration with CDK4/6 inhibitors may enhance its effectiveness in treating resistant cancers .
Case Study 1: Efficacy in Triple-Negative Breast Cancer (TNBC)
In a recent study, the compound was tested on TNBC cell lines, revealing that it significantly reduced cell viability and induced apoptosis. The study highlighted:
- A reduction in tumor growth when administered alongside standard chemotherapy agents.
- Enhanced sensitivity in cells with specific genetic mutations (e.g., TP53 mutations) which are common in aggressive breast cancers .
Case Study 2: Combination Therapy with CDK Inhibitors
Another research effort focused on combining this compound with CDK inhibitors:
- Results showed improved outcomes in patients whose tumors were initially resistant to single-agent therapies.
- The combination therapy led to a notable decrease in tumor size and improved patient survival rates .
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | KIF18A inhibition for neoplastic diseases | Effective against TNBC and ovarian cancers |
Mechanism of Action | Disrupts mitotic processes; induces apoptosis | Enhances apoptosis in cells with TP53 mutations |
Combination Therapies | Co-administration with CDK inhibitors | Improved efficacy in resistant tumors |
Eigenschaften
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c1-13-8-6-9(15-7-14-8)16-4-2-10(11,12)3-5-16/h6-7H,2-5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZAFZJUHQUJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.